![molecular formula C33H41N5O6S B611618 VA4 TG2 inhibitor CAS No. 2088001-23-2](/img/new.no-structure.jpg)
VA4 TG2 inhibitor
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Overview
Description
VA4 is a novel irreversible TG2 transamidase site-specific inhibitor.
Scientific Research Applications
Neurobiology Applications
1. Astrocytic Function and Neurite Outgrowth
VA4 has been shown to enhance the supportive functions of astrocytes in the central nervous system. In a neuron-astrocyte co-culture model, VA4 treatment improved neurite outgrowth on injury-relevant matrices, indicating its potential in promoting neuronal recovery after injury. This effect is attributed to VA4's ability to alter TG2 conformation, thereby enhancing astrocytic support mechanisms .
2. Spinal Cord Injury Recovery
In studies involving spinal cord injury models, VA4 treatment resulted in significant improvements in functional recovery. The selective inhibition of TG2 with VA4 was found to mimic the effects of genetic deletion of TG2, suggesting that pharmacological inhibition can effectively promote recovery outcomes .
Cancer Treatment Applications
1. Glioblastoma Proliferation Inhibition
Research indicates that VA4 effectively inhibits the proliferation of glioblastoma cells. In vitro studies demonstrated that VA4 reduced colony growth and slowed cell cycle progression in various glioblastoma cell lines. Notably, it was found that while VA4 and another inhibitor NC9 had similar effects on cell growth, VA5 exhibited contrasting results, highlighting the specificity of TG2 inhibitors in cancer treatment .
2. Ovarian Cancer Migration
Recent studies have explored the use of VA4 in targeted protein degradation strategies for ovarian cancer treatment. By reducing TG2 levels through proteasome-dependent mechanisms, VA4 was shown to significantly inhibit cancer cell adhesion and migration, suggesting its potential as a therapeutic agent against metastatic ovarian cancer .
Diabetic Nephropathy Applications
1. Renal Protection
VA4 has demonstrated protective effects against diabetic nephropathy by inhibiting TG2 activity in renal tissues. Studies involving diabetic rat models showed that administration of VA4 prevented renal scarring and albuminuria while preserving glomerular filtration rates. This highlights the role of TG2 as a therapeutic target in managing diabetic kidney diseases .
Summary Table of Applications
Properties
CAS No. |
2088001-23-2 |
---|---|
Molecular Formula |
C33H41N5O6S |
Molecular Weight |
635.78 |
IUPAC Name |
Benzyl (S)-(6-acrylamido-1-(4-((5-(dimethylamino)naphthalen-1-yl)sulfonyl)piperazin-1-yl)-1-oxohexan-2-yl)carbamate |
InChI |
InChI=1S/C33H41N5O6S/c1-4-31(39)34-19-9-8-16-28(35-33(41)44-24-25-12-6-5-7-13-25)32(40)37-20-22-38(23-21-37)45(42,43)30-18-11-14-26-27(30)15-10-17-29(26)36(2)3/h4-7,10-15,17-18,28H,1,8-9,16,19-24H2,2-3H3,(H,34,39)(H,35,41)/t28-/m0/s1 |
InChI Key |
QAFQMNLZLZDYJW-NDEPHWFRSA-N |
SMILES |
O=C(OCC1=CC=CC=C1)N[C@@H](CCCCNC(C=C)=O)C(N2CCN(S(=O)(C3=C4C=CC=C(N(C)C)C4=CC=C3)=O)CC2)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VA4; VA-4; VA 4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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